molecular formula C10H18O2 B580093 N-BUTYRIC ACID CIS-3-HEXEN-1-YL ESTER CAS No. 16491-42-2

N-BUTYRIC ACID CIS-3-HEXEN-1-YL ESTER

Cat. No.: B580093
CAS No.: 16491-42-2
M. Wt: 170.252
InChI Key: GNCAIWNSYAVSMQ-UHFFFAOYSA-N
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Description

N-BUTYRIC ACID CIS-3-HEXEN-1-YL ESTER is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.252. The purity is usually 95%.
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Properties

CAS No.

16491-42-2

Molecular Formula

C10H18O2

Molecular Weight

170.252

IUPAC Name

4-methylpent-1-en-3-yl butanoate

InChI

InChI=1S/C10H18O2/c1-5-7-10(11)12-9(6-2)8(3)4/h6,8-9H,2,5,7H2,1,3-4H3

InChI Key

GNCAIWNSYAVSMQ-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(C=C)C(C)C

Origin of Product

United States

Contextualization of Volatile Organic Compounds Vocs Within Biological Systems

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that have a high vapor pressure at room temperature, allowing them to easily evaporate into the air. wikipedia.org In biological systems, particularly in plants, VOCs serve as crucial mediators of interactions with the surrounding environment. nih.gov These compounds are not merely byproducts of metabolism but are key players in a plant's ability to reproduce, defend itself, and communicate.

Plants release complex mixtures of VOCs from their leaves, flowers, and fruits to attract pollinators and seed dispersers. mdpi.comscielo.org.mx For instance, the floral scent that is pleasant to humans is a sophisticated chemical signal to attract specific insects or other animals to facilitate pollination. mdpi.com

Furthermore, VOCs are a primary component of a plant's defense system. When a plant is damaged by herbivores, it can release a specific blend of VOCs that act as a distress signal. usp.br These signals can have several effects: they can directly deter the herbivore, or they can act as an indirect defense by attracting natural predators or parasitoids of the attacking insect. usp.brscielo.org.mx

Perhaps one of the most fascinating roles of VOCs is in plant-plant communication. nih.gov Plants can "eavesdrop" on the VOCs released by a neighboring plant that is under attack. mdpi.com This chemical message can trigger the receiving plant to activate its own defense mechanisms in preparation for a potential threat, a phenomenon known as priming. mdpi.com VOCs are also involved in a plant's response to abiotic stresses such as drought and temperature changes. mdpi.comesf.org The release of certain VOCs can help protect the plant from oxidative damage and contribute to thermotolerance. esf.org The composition of the VOC blend can change depending on the specific stressor, providing a nuanced chemical language that mediates a plant's interaction with its ecosystem. mdpi.com

Overview of Ester Lipids As Key Secondary Metabolites and Signaling Molecules

Ester lipids are a broad class of lipids characterized by an ester bond, formed from the reaction of a carboxylic acid and an alcohol. Within the realm of biological molecules, they are often categorized as secondary metabolites. Primary metabolites, such as amino acids and sugars, are essential for the basic survival and growth of an organism. ncert.nic.in In contrast, secondary metabolites are not directly involved in these fundamental processes but play crucial roles in the organism's interaction with its environment. ncert.nic.in Many ester lipids, particularly the volatile ones like N-butyric acid cis-3-hexen-1-yl ester, fall into this category.

In addition to their structural roles in membranes and as energy storage molecules, lipids are increasingly recognized as critical signaling molecules. nih.govnih.gov Lipid signaling involves the generation of lipid messengers that can bind to protein targets and initiate a cascade of cellular responses. wikipedia.org This is a fundamental mechanism for transmitting information within and between cells.

Glycerolipids, which include a glycerol (B35011) backbone, are a major class of lipids from which signaling molecules are derived. researchgate.net For example, the hydrolysis of membrane glycerophospholipids can generate second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which regulate a wide array of cellular processes. nih.gov Ether lipids, which contain an ether bond instead of an ester bond at a specific position on the glycerol backbone, are another class of lipids with significant signaling functions. nih.govwikipedia.org Platelet-activating factor, an ether lipid, is a potent signaling molecule in the mammalian immune system. wikipedia.org

The function of ester lipids as signaling molecules is not limited to internal cellular communication. As volatile compounds, they can act as semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. nih.gov This is evident in the role of certain esters as insect pheromones, which are crucial for mating and social organization within a species. wikipedia.org In plants, volatile esters contribute to the complex bouquets of scents that mediate interactions with pollinators and herbivores. oup.com Recent research has also begun to uncover the roles of specific volatile esters in modulating plant physiological responses, such as stomatal closure, highlighting their function as external signaling molecules that can trigger internal signaling pathways. nih.gov

Structural Attributes and Stereochemical Considerations of N Butyric Acid Cis 3 Hexen 1 Yl Ester

Distribution Patterns Across Diverse Plant Taxa and Tissues

This compound, also known as cis-3-hexenyl butyrate, is a naturally occurring ester that imparts a fresh, green, and fruity aroma. researchgate.netnih.govjipb.netnih.govresearchgate.netscienceopen.comfao.orgperfumersworld.com Its presence is not uniform across the plant kingdom but is rather specific to certain taxa and is often localized within particular tissues, with its concentration fluctuating based on developmental stage and environmental cues.

Elucidation in Fruit Volatile Signatures During Development and Ripening

The aroma of many fruits is a complex blend of volatile compounds, with esters often playing a dominant role in the characteristic scent of ripe fruit. This compound has been identified as a component of the volatile profile of several fruits, including passion fruit, mango, and red kiwifruit. nih.govmdpi.comnih.gov

In a study on the volatile compounds of organic passion fruit at different stages of ripeness, cis-3-hexenyl butyrate was identified, and its relative peak area was observed to increase as the fruit matured. researchgate.net This suggests an active biosynthesis of the compound during the ripening process, contributing to the development of the fruit's characteristic aroma. Another study on passion fruit also noted the presence of this ester as a contributor to the fruit's complex scent. unesp.brnih.gov

Table 1: Presence of this compound in Fruit Volatile Profiles

FruitPresence During RipeningResearch Finding
Passion Fruit (Passiflora edulis)Increases with ripenessThe relative peak area of cis-3-hexenyl butyrate was found to increase as the fruit matured, contributing to the characteristic aroma. researchgate.net
Mango (Mangifera indica)Present in ripe fruitEsters, as a class of compounds, generally increase during the later stages of mango ripening. researchgate.netipb.ac.id
Red Kiwifruit (Actinidia chinensis)Associated with ripeningExogenous application induces ripening, suggesting a role in the natural process. mdpi.comnih.govresearchgate.net

Presence as a Constituent of Green Leaf Volatiles (GLVs) in Vegetative Tissues

This compound is a member of the Green Leaf Volatiles (GLVs) family, a group of C6 compounds released from the leaves of most plants upon tissue damage. researchgate.netnih.gov These compounds are responsible for the characteristic "green" smell of freshly cut grass and damaged leaves. The release of GLVs is a rapid defense response to mechanical damage, whether from herbivores or other physical stressors. researchgate.netnih.govusda.govmdpi.comnih.gov

The biosynthesis of GLVs, including this compound, occurs through the oxylipin pathway. jipb.netnih.govnih.govoup.comtaylorfrancis.com This pathway is activated almost instantaneously upon tissue damage, leading to the rapid release of these volatile compounds. nih.gov Studies have shown that the profile of emitted volatiles from damaged leaves is significantly different from that of undamaged leaves, with a marked increase in the quantity and diversity of GLVs. usda.gov While intact plants may emit trace amounts of these compounds, the emission is drastically enhanced under stress. researchgate.netnih.gov

The emission of GLVs can vary between different plant species and even between different tissues within the same plant. For instance, a study comparing volatile emissions from various plant species in response to insect and gastropod herbivory found that the quantity and composition of GLVs released differed depending on the plant and the herbivore. nih.gov

Table 2: this compound as a Green Leaf Volatile

Plant TissueTrigger for EmissionGeneral Finding
LeavesMechanical damage, herbivoryRapid release as part of the Green Leaf Volatile (GLV) response to wounding. researchgate.netnih.govusda.govmdpi.comnih.gov
Vegetative TissuesAbiotic and biotic stressEmission is significantly increased under stress conditions compared to healthy, intact tissues. researchgate.netnih.gov

Identification in Floral Scent Profiles and Associated Ecological Interactions

The scent of a flower is a crucial tool for attracting pollinators and ensuring successful reproduction. This compound has been identified as a component of the floral scent of several varieties of Osmanthus fragrans, commonly known as sweet olive. pherobase.comnih.govresearchgate.netthegoodscentscompany.com In these flowers, it contributes to the complex and highly prized fragrance.

While the direct ecological interactions associated with the presence of this compound in floral scents are not extensively documented, the role of floral volatiles in attracting pollinators is well-established. It is plausible that this ester, in combination with other volatile compounds, plays a role in signaling to pollinators, guiding them to the flower. Some sources also suggest a broader role for this compound in agriculture as a potential attractant for pollinators or as a natural insect repellent, though more research is needed to substantiate these claims. researchgate.net

Table 3: Identification of this compound in Floral Scents

Plant SpeciesVarietyFinding
Osmanthus fragransThunbergii, LatifoliusIdentified as a volatile component of the floral scent. pherobase.com
Osmanthus fragrans-Analysis of aroma-active compounds identified cis-3-hexenyl butanoate as a contributor to the overall fragrance, despite its low content. nih.govresearchgate.net

Environmental and Endogenous Factors Modulating this compound Emission

The production and emission of this compound are not static but are influenced by a variety of external and internal factors. Abiotic stressors can trigger its release as part of a general stress response, while the plant's own developmental programs and internal clocks can regulate its biosynthesis.

Influence of Abiotic Stressors on Plant Volatile Metabolomes

Plants respond to a range of abiotic stresses, such as drought, extreme temperatures, and high salinity, by altering their metabolism, which often includes changes in the emission of volatile organic compounds. nih.govyoutube.comnih.govmdpi.com The release of GLVs, including this compound, is a well-documented response to such stressors. researchgate.netnih.gov

For example, drought stress has been shown to affect the emission of volatiles in various plant species. plantprotection.plresearchgate.net While the specific effects on this compound are not always detailed, the general response involves the activation of stress-related signaling pathways that can lead to the production of GLVs. This compound has been described as a natural inducer of stomatal closure, a key mechanism for plants to conserve water during drought. nih.gov This suggests that its production may be upregulated under water-deficient conditions to help the plant cope with the stress. In fact, exogenous application of this ester has been shown to alleviate water stress in tomato plants. nih.gov

Temperature is another critical factor. Increased temperatures have been shown to positively influence the emission of certain GLVs in maize. nih.gov These responses are part of the plant's complex signaling network to adapt to and survive in challenging environmental conditions. nih.govnih.gov

Impact of Developmental Stage and Circadian Rhythms on Biosynthesis

The biosynthesis of plant volatiles, including esters like this compound, is also under the control of endogenous factors such as developmental stage and the circadian clock. The production of GLVs can be dependent on the developmental stage of the plant, with fully developed leaves often having a higher capacity for their production compared to still-growing leaves. usda.gov

The biosynthesis of this compound originates from fatty acids through the oxylipin pathway. jipb.netnih.govnih.govoup.comtaylorfrancis.com The regulation of fatty acid synthesis and the subsequent steps in the oxylipin pathway are known to be influenced by both developmental cues and the circadian clock. nih.govconicet.gov.arbiorxiv.orgunsrat.ac.idaocs.orgnih.gov For instance, studies in Arabidopsis have shown that central clock regulators can influence the initial steps of fatty acid biosynthesis. nih.govbiorxiv.org Furthermore, the expression of genes involved in the oxylipin pathway can change during plant development, such as during lateral root formation. nih.govoup.com

While direct evidence for the circadian regulation of this compound biosynthesis is limited, the known circadian control of its precursor pathways suggests that its production is likely to exhibit a rhythmic pattern, synchronized with the plant's internal clock to anticipate daily environmental changes. conicet.gov.arunsrat.ac.idnih.gov This temporal regulation would allow the plant to optimize its resources, producing these compounds when they are most needed for defense or pollinator attraction.

Characterization of Precursor Metabolites and Putative Biochemical Pathways

The biosynthesis of this compound, a volatile ester contributing to the characteristic aroma of many fruits and plants, involves a multi-step biochemical pathway that transforms precursor metabolites from primary metabolic pools. nih.govcdnsciencepub.com The formation of this ester is primarily understood through the lens of lipid metabolism, specifically the lipoxygenase (LOX) pathway, which generates the alcohol moiety, and the subsequent esterification with an acyl-CoA derived from fatty acid or amino acid metabolism. nih.govfoodb.ca The final step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). researchgate.netresearchgate.net

The principal precursors for the synthesis of this compound are long-chain fatty acids and their corresponding CoA esters. nih.govcdnsciencepub.com The alcohol component, cis-3-Hexen-1-ol, is a C6 "green leaf volatile" (GLV) derived from the oxidative degradation of polyunsaturated fatty acids like α-linolenic acid (C18:3). nih.gov The acyl component, butyryl-CoA, is a four-carbon acyl group typically generated through the β-oxidation of fatty acids or the catabolism of certain amino acids. cdnsciencepub.com

The putative biochemical pathway can be detailed as follows:

Formation of the Alcohol Moiety (cis-3-Hexen-1-ol): This process is initiated by the lipoxygenase (LOX) enzyme, which acts on α-linolenic acid to form a hydroperoxide intermediate, 13-hydroperoxy-linolenic acid. This unstable intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL) to produce the C6 aldehyde, (Z)-3-hexenal. Subsequently, this aldehyde is reduced to its corresponding alcohol, cis-3-Hexen-1-ol, by the action of alcohol dehydrogenase (ADH). nih.govresearchgate.net

Formation of the Acyl Moiety (Butyryl-CoA): The butyryl group is supplied in its activated form, butyryl-CoA. This precursor can be synthesized through the β-oxidation pathway of longer-chain fatty acids, where the fatty acid spiral is shortened by two carbons in each cycle. Alternatively, it can be derived from the metabolic breakdown of amino acids.

Esterification: The final and committing step in the biosynthesis is the esterification reaction. The enzyme alcohol acyltransferase (AAT) catalyzes the transfer of the butyryl group from butyryl-CoA to the alcohol precursor, cis-3-Hexen-1-ol, to form this compound and release Coenzyme A. nih.gov The diversity of esters found in plants is a direct result of the substrate specificity of different AAT enzymes for various alcohol and acyl-CoA molecules. nih.govresearchgate.net

Detailed research findings have elucidated the central role of these enzymes in the production of volatile esters in various fruits, including strawberry, banana, and melon. nih.govresearchgate.net While the general pathway is widely accepted, the specific AAT enzyme responsible for synthesizing this compound may vary between different plant species and is an area of ongoing research. cdnsciencepub.comresearchgate.net

Table 1: Key Precursors and Enzymes in the Biosynthesis of this compound

Component Name Role in Pathway
Precursor Metabolite α-Linolenic AcidInitial substrate for the lipoxygenase pathway to produce the C6 alcohol moiety. nih.gov
Precursor Metabolite Butyryl-CoADonates the four-carbon acyl group for the esterification reaction. nih.gov
Intermediate (Z)-3-HexenalC6 aldehyde formed from the cleavage of 13-hydroperoxy-linolenic acid. nih.gov
Intermediate cis-3-Hexen-1-olC6 alcohol formed from the reduction of (Z)-3-hexenal; substrate for AAT. nih.govresearchgate.net
Enzyme Lipoxygenase (LOX)Catalyzes the initial oxygenation of α-linolenic acid. cdnsciencepub.com
Enzyme Hydroperoxide Lyase (HPL)Cleaves the hydroperoxide intermediate to form aldehydes. cdnsciencepub.com
Enzyme Alcohol Dehydrogenase (ADH)Reduces aldehydes to their corresponding alcohols. nih.govresearchgate.net
Enzyme Alcohol Acyltransferase (AAT)Catalyzes the final esterification of cis-3-Hexen-1-ol with Butyryl-CoA. nih.govresearchgate.net

Elucidation of Plant-Derived Ester Synthases and Acyltransferases

Plants are a rich source of volatile esters, which contribute to the characteristic aromas of fruits and flowers. longdom.org The biosynthesis of these esters is catalyzed by a range of enzymes, including ester synthases and acyltransferases, which orchestrate the combination of alcohols and acyl-Coenzyme A (acyl-CoA) molecules. nih.gov

The production of specific esters like cis-3-hexenyl butyrate is governed by the substrate specificity of the synthesizing enzymes. Alcohol Acyltransferases (AATs) are key enzymes in this process, catalyzing the condensation of various alcohols and acyl-CoAs. nih.gov

The specificity of AATs is a critical determinant of the final ester product. nih.gov These enzymes exhibit a wide range of acceptance for both alcohol and acyl-CoA substrates. For the synthesis of this compound, an AAT would need to effectively recognize and bind both cis-3-hexen-1-ol (the alcohol) and butyryl-CoA (the acyl donor). nih.gov Research into AATs has shown that their substrate channels can accommodate various molecules, and differences in these channels lead to varied substrate specificities. nih.gov The catalytic mechanism involves a Ser-Asp-His catalytic triad, common in α/β hydrolase fold proteins, which facilitates the ester synthesis. nih.gov

Acyltransferase (AT) domains of polyketide synthases (PKSs) also demonstrate strict specificity for their acyl-CoA building blocks, which is a key factor in the diversity of natural products. psu.edu While not directly from primary ester synthesis pathways, the study of these domains provides insight into how enzymes achieve high substrate fidelity. psu.edufrontiersin.org The engineering of these domains has been a target for creating novel compounds, highlighting the importance of specific amino acid residues within the active site for substrate recognition. psu.edufrontiersin.org

The enzymes responsible for ester synthesis in plants belong to several large and diverse gene families. Identifying and characterizing these families is crucial for harnessing their biocatalytic potential.

Alcohol Acyltransferases (AATs): These enzymes are central to the biosynthesis of volatile esters in many plant species. AATs belong to the BAHD superfamily of acyltransferases. They are responsible for the final step in the formation of esters by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. nih.gov The versatility and broad substrate specificity of AATs make them prime candidates for the production of a wide array of esters. nih.gov

GDSL Esterases/Lipases (GELPs): This is a large family of enzymes found across all land plants, playing roles in various aspects of plant growth, development, and metabolism. mdpi.com GELPs possess an α/β hydrolase fold and are known to be involved in the synthesis and modification of plant lipids and cuticle formation, processes which involve ester bonds. mdpi.com

Wax Synthases (WS): Plants utilize two main families of enzymes to produce wax esters: the Wax Synthase (WS) class, which are membrane-bound O-acyltransferases (MBOAT), and the bifunctional Wax Synthase/Diacylglycerol Acyltransferase (WSD) family. nih.govmdpi.comnih.gov These enzymes catalyze the reaction between a fatty alcohol and a fatty acyl-CoA. mdpi.com While primarily associated with the production of long-chain cuticular waxes, their fundamental catalytic function of esterification makes them a relevant gene family. nih.govnih.gov

Heterologous Expression and Characterization of Enzymes for this compound Production

Heterologous expression—producing an enzyme in a host organism that does not naturally make it—is a cornerstone of modern biotechnology. nih.gov This approach allows for the large-scale production of specific enzymes, such as those required for synthesizing cis-3-hexenyl butyrate, in well-characterized microbial systems like E. coli or yeast. nih.govmdpi.com

Microbial lipases are widely used industrial biocatalysts due to their stability, broad substrate specificity, and high activity in non-aqueous environments, which favors ester synthesis over hydrolysis. nih.govresearchgate.net

Rhizomucor miehei Lipase (RML): RML is a versatile and commercially important lipase known for its high capability for ester synthesis. nih.govoup.comnih.gov It exhibits broad substrate specificity, catalyzing esterification with a range of acids and alcohols. researchgate.netoup.com RML is often used in an immobilized form (e.g., Lipozyme RM IM) to enhance its stability and facilitate reuse. oup.com It is highly active under diverse conditions and is a preferred choice for esterification reactions. researchgate.net

Candida antarctica Lipase B (CALB): CALB, particularly in its immobilized form (often sold as Novozym 435), is one of the most widely used lipases for biocatalysis. nih.govresearchgate.net It is renowned for its high resistance to organic solvents and elevated temperatures, as well as its broad substrate spectrum. nih.gov CALB has been successfully employed in the large-scale synthesis of (Z)-3-hexen-1-yl acetate, an ester closely related to cis-3-hexenyl butyrate, demonstrating its suitability for this class of compounds. nih.gov In that process, conversion yields of 92-96% were achieved. nih.gov

Table 1: Comparison of Microbial Lipases Used in Ester Synthesis
EnzymeSource OrganismCommon Commercial FormKey CharacteristicsRelevant Applications
RMLRhizomucor mieheiLipozyme RM IMBroad substrate specificity, high esterification activity in anhydrous media, versatile biocatalyst. researchgate.netoup.comSynthesis of flavor esters, biodiesel production, modification of fats and oils. researchgate.netoup.comnih.gov
CALBCandida antarcticaNovozym 435High stability in organic solvents and at high temperatures, broad substrate scope, high stereoselectivity. nih.govresearchgate.netLarge-scale synthesis of flavor esters (e.g., (Z)-3-hexen-1-yl acetate), polymer synthesis. researchgate.netnih.gov

Beyond purified microbial enzymes, cruder preparations and advanced immobilization techniques offer practical routes for ester synthesis.

Plant Seedling Extracts: The direct extraction of esters from plant materials is often a low-yield and expensive process. researchgate.net An alternative is to use crude enzyme preparations from plants. For instance, acetone powders derived from germinated plant seedlings, such as rapeseed, have been shown to be effective and inexpensive biocatalysts for producing low-molecular-weight flavor esters like butyl butyrate in organic media. researchgate.net

Immobilized Enzymes: Enzyme immobilization is a critical technology that enhances the operational stability and reusability of biocatalysts, which is essential for economic viability on an industrial scale. mdpi.comnih.gov Enzymes like CALB and RML are often immobilized on solid supports, such as polymer beads. oup.comnih.gov This process can protect the enzyme from harsh reaction conditions, prevent aggregation, and simplify the separation of the catalyst from the product mixture. mdpi.comyoutube.com Immobilization can also, in some cases, lead to hyperactivation of the enzyme. mdpi.com

Process Optimization Strategies for Enhanced Biocatalytic Yields

To maximize the efficiency and economic feasibility of biocatalytic ester synthesis, optimization of the reaction process is essential. mdpi.com This involves adjusting various parameters to achieve the highest possible conversion of substrates to the desired ester product.

Key strategies for process optimization include:

Substrate Molar Ratio: The ratio of alcohol to acid can significantly impact the reaction equilibrium. Often, an excess of one substrate (typically the less expensive one) is used to drive the reaction towards completion. rsc.orgoup.com

Temperature: Enzyme activity is highly dependent on temperature. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. oup.com An optimal temperature must be found that balances reaction speed with enzyme stability. For example, in the synthesis of isoamyl butyrate using RML, the initial reaction rate increased with temperature up to 60°C, but the optimal yield was achieved in the 30–35°C range. oup.com

Enzyme Concentration: The amount of biocatalyst used affects the reaction rate. However, simply increasing the enzyme loading can lead to mass transfer limitations and may not be cost-effective. mdpi.com

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. rsc.org The accumulation of water can shift the equilibrium back towards the reactants, hydrolyzing the newly formed ester and lowering the final yield. oup.com Therefore, continuous removal of water from the reaction medium, for instance by using molecular sieves, vacuum, or azeotropic distillation, is a crucial strategy to achieve high conversion rates. oup.comnih.gov

Solvent System: The choice of solvent (or the use of a solvent-free system) is critical. Organic solvents can help dissolve substrates but may also inhibit enzyme activity. nih.gov Solvent-free systems are considered more environmentally friendly and can lead to higher product concentrations, but may present challenges with viscosity and substrate inhibition. rsc.orgmdpi.com

Table 2: Key Parameters for Optimizing Biocatalytic Ester Synthesis
ParameterEffect on SynthesisOptimization StrategyExample
TemperatureAffects both reaction rate and enzyme stability.Identify the optimal temperature that maximizes yield without significant enzyme inactivation.For RML-catalyzed isoamyl butyrate synthesis, the optimal yield was found between 30-35°C. oup.com
Substrate Molar RatioInfluences reaction equilibrium and can overcome substrate inhibition.Use an excess of one reactant to shift the equilibrium towards the product.Factorial design experiments are used to determine the optimal acid-to-alcohol ratio. rsc.org
Water RemovalPrevents the reverse reaction (hydrolysis) and drives the synthesis forward.Employ vacuum, molecular sieves, or azeotropic distillation to continuously remove water.Efficient water trapping was crucial for achieving >90% yield in (Z)-3-hexen-1-yl acetate synthesis. nih.gov
Enzyme LoadingDetermines the overall reaction rate.Optimize for sufficient rate while minimizing cost and potential mass transfer limitations.Studies often evaluate biocatalyst loading as a percentage of the total reagent mass. mdpi.comresearchgate.net
Reaction MediumAffects substrate solubility and enzyme activity/stability.Select an appropriate organic solvent or utilize a solvent-free system for green chemistry benefits.Synthesis of aroma esters has been successfully optimized in solvent-free systems. rsc.org

Optimization of Reaction Conditions: Temperature, pH, and Substrate Molar Ratios

To maximize the yield of this compound and related esters, it is imperative to optimize the reaction conditions, including temperature, pH, and the molar ratio of the alcohol to the carboxylic acid.

Temperature: Enzyme activity is highly dependent on temperature. An increase in temperature generally increases the reaction rate up to an optimal point. Beyond this optimum, the enzyme can undergo thermal denaturation, leading to a rapid loss of activity. For instance, in the enzymatic synthesis of hexyl butyrate, different optimal temperatures were found for varying reaction times, ranging from 47.0°C to 59.5°C to achieve high conversion rates. nih.gov

pH: The pH of the microenvironment of the enzyme is a critical factor influencing its catalytic activity. While bulk pH is less relevant in non-aqueous media, the "pH memory" of the enzyme, which is the pH of the aqueous solution from which the enzyme was lyophilized or immobilized, plays a significant role.

Substrate Molar Ratio: The molar ratio of the substrates, n-butyric acid and cis-3-hexen-1-ol, can significantly affect the reaction equilibrium and the final ester yield. An excess of one of the substrates can shift the equilibrium towards product formation. However, a very high concentration of either the alcohol or the acid can lead to substrate inhibition, where the excess substrate molecules interfere with the enzyme's active site, thereby reducing the reaction rate. nih.gov

In the synthesis of hexyl butyrate, a molar ratio of acid to alcohol of 1:2 was found to be optimal for achieving a high conversion of 94.5% in 180 minutes. nih.gov Similarly, for the synthesis of isoamyl butyrate, an optimized alcohol-to-acid molar ratio of 1:1 was determined to be effective. scielo.br

Table 2: Optimization of Hexyl Butyrate Synthesis using Candida rugosa Lipase

Reaction Time (min)Optimal Temperature (°C)Optimal Molar Ratio (Acid:Alcohol)Biocatalyst Concentration (%)Conversion (%)
6047.251:1.417.6590.8
18059.51:215.894.5
48047.01:216.995.01
Data from a study on the synthesis of hexyl butyrate, a structurally similar ester. nih.gov

In another study focusing on the synthesis of ethyl butyrate, it was observed that increasing the butyric acid concentration beyond a certain point led to a decrease in the reaction rate, indicating substrate inhibition. nih.gov

Table 3: Effect of Butyric Acid Concentration on Ethyl Butyrate Synthesis Rate

Butyric Acid Concentration (M)Reaction Rate (relative units)
0.02Increasing
0.2Maximum
> 0.2Decreasing
Qualitative data adapted from a study on ethyl butyrate synthesis, demonstrating the principle of substrate inhibition by the acid. nih.gov

By carefully controlling these parameters, the enzymatic synthesis of this compound can be optimized to achieve high yields and purity, providing a sustainable method for producing this valuable flavor compound.

Academic Chemical Synthesis and Derivatization Approaches for N Butyric Acid Cis 3 Hexen 1 Yl Ester

Development of Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the versatility of chemical reactions. This approach is increasingly applied to the production of fine chemicals like esters, offering high selectivity and milder reaction conditions compared to purely chemical methods.

The synthesis of n-butyric acid cis-3-hexen-1-yl ester can be efficiently achieved through enzymatic esterification. Lipases are the most commonly employed enzymes for this transformation due to their stability, substrate specificity, and ability to function in non-aqueous media. The reaction involves the direct esterification of the precursor alcohol, (Z)-3-hexen-1-ol, with butyric acid.

Key Research Findings:

High Selectivity: Enzymes like lipase can selectively catalyze the esterification reaction, minimizing the formation of by-products that might occur under harsh chemical conditions (e.g., acid catalysis), which could promote isomerization of the cis-double bond.

Green Chemistry: Enzymatic reactions are conducted under mild temperature and pressure conditions and avoid the use of strong acids or metal catalysts, aligning with the principles of green chemistry.

Process Optimization: Research has focused on optimizing reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and water removal to drive the equilibrium towards product formation and maximize yield. Immobilization of the lipase on solid supports is a common strategy to enhance enzyme stability and reusability, making the process more cost-effective.

A typical chemo-enzymatic process for producing this compound is summarized in the table below.

ParameterConditionPurpose
Enzyme Immobilized Lipase (e.g., from Candida antarctica)Catalyzes the esterification reaction with high specificity.
Substrates (Z)-3-Hexen-1-ol and Butyric AcidThe alcohol and carboxylic acid precursors.
Solvent Often solvent-free or in a non-polar solvent (e.g., hexane)Minimizes side reactions and facilitates product recovery.
Temperature 40-60 °COptimal range for lipase activity and stability.
Water Removal Molecular sieves or vacuumRemoves water, a byproduct of esterification, to shift the reaction equilibrium towards the product.

This method represents a significant advancement over traditional chemical synthesis by offering a more sustainable and selective route to the target ester.

Innovative Synthetic Methodologies for (Z)-3-Hexen-1-ol Precursors

The stereochemistry of the final ester is entirely dependent on the configuration of the double bond in its alcohol precursor, (Z)-3-hexen-1-ol (also known as cis-3-hexen-1-ol (B126655) or leaf alcohol). Therefore, the stereoselective synthesis of this precursor is of paramount importance. Several innovative methodologies have been developed to produce this key intermediate with high isomeric purity.

One of the most established stereospecific methods involves the selective hydrogenation of an alkyne. nih.gov This route starts with the ethylation of sodium acetylide to form 1-butyne, which is then reacted with ethylene oxide to produce 3-hexyn-1-ol. nih.gov The crucial step is the partial hydrogenation of the triple bond in 3-hexyn-1-ol using a palladium catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This catalyst ensures the syn-addition of hydrogen, yielding the desired (Z)-alkene with high selectivity. nih.govscentree.co

A more novel approach involves the 1,4-selective hydrogenation of conjugated dienes. tandfonline.comoup.com This method utilizes chromium-based catalysts, such as arene chromium tricarbonyl complexes (Arene-Cr(CO)₃), to hydrogenate a (2E,4E)-2,4-hexadien-1-ol precursor. oup.comtandfonline.com This reaction pathway offers an alternative route that can provide high yields of (Z)-3-hexen-1-ol. tandfonline.com

The table below compares these two prominent synthetic routes.

FeatureAlkyne Hydrogenation RouteDiene Hydrogenation Route
Key Intermediate 3-Hexyn-1-ol(2E,4E)-2,4-Hexadien-1-ol
Key Reaction Partial hydrogenation of a triple bond1,4-selective hydrogenation of a conjugated diene
Catalyst Lindlar's Catalyst (Pd/CaCO₃, Pb poisoned)Arene Chromium Tricarbonyl (Arene-Cr(CO)₃)
Stereoselectivity High (Z)-selectivity due to syn-addition on the catalyst surface.High (Z)-selectivity.
References nih.govscentree.co tandfonline.comoup.comtandfonline.com

These methods highlight the chemical ingenuity applied to control the geometry of the double bond, which is critical for the final sensory properties of the this compound.

Preparation of Isotopically Labeled Analogues for Metabolic Tracing and Mechanistic Studies

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and environmental fate. nih.gov The synthesis of labeled analogues of this compound allows researchers to trace the molecule's journey through biological or environmental systems. researchgate.net

The preparation of these labeled analogues involves incorporating heavy isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O) at specific positions within the molecule. This is achieved by using isotopically labeled starting materials in one of the synthetic routes described previously.

Strategies for Isotopic Labeling:

Labeling the Butyrate (B1204436) Moiety: Using commercially available labeled butyric acid (e.g., butyric acid-1-¹³C or butyric acid-d₇) in the esterification step will label the acyl portion of the ester.

Labeling the Hexenyl Moiety: Introducing isotopes into the (Z)-3-hexen-1-ol precursor is more complex and must be planned within its synthesis.

In the alkyne hydrogenation route, labeled ethylene oxide or labeled 1-butyne could be used.

Specific deuterium labels can be introduced by using deuterated reducing agents (e.g., NaBD₄) or during the hydrogenation step with deuterium gas (D₂).

Applications of Labeled Analogues:

Mechanistic Studies: Labeled esters can be used to study the mechanisms of atmospheric degradation, such as reactions with OH radicals, by tracking the distribution of isotopes in the reaction products. nih.gov

Metabolic Tracing: In biological systems, labeled compounds can help elucidate how the ester is metabolized by organisms, identifying metabolic products and pathways.

Flavor Release Studies: Labeled esters can be used in food science to study their release from the food matrix during consumption.

The synthesis of these labeled molecules requires careful planning and execution but provides invaluable data for a wide range of scientific disciplines. researchgate.net

Ecological and Inter Organismal Functions of N Butyric Acid Cis 3 Hexen 1 Yl Ester

Role in Plant-Insect Interactions and Chemical Communication

As a semiochemical, a chemical substance that carries a message, N-butyric acid cis-3-hexen-1-yl ester is a key mediator in the complex relationships between plants and insects. zhishangchem.comnih.gov These interactions are fundamental to the structure and function of ecosystems.

This compound functions as a kairomone, a type of semiochemical that benefits the receiver but not the emitter. nih.gov In the agricultural sector, it is utilized as an ingredient in plant fragrance traps designed to attract specific insects, which can be a method for environmentally friendly pest management. zhishangchem.com By luring pests to traps, the reliance on conventional pesticides can be diminished. zhishangchem.com

While direct studies on the attraction of predatory insects specifically to this compound are part of the broader research on green leaf volatiles, the family of compounds to which it belongs is well-documented for attracting the natural enemies of herbivores. nih.govresearchgate.net For instance, GLVs like the closely related cis-3-hexenyl acetate (B1210297) are known to attract parasitoid wasps and predatory insects. researchgate.net This indirect defense mechanism is crucial for plants, as attracting the enemies of their attackers helps to reduce herbivore pressure.

Plants are not passive victims of herbivory. When attacked, they release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.govdoi.org this compound is a component of these HIPV signatures in certain plant species.

Research has shown that tobacco plants infested with the herbivore Heliothis virescens (tobacco budworm) release this compound, along with other GLVs, exclusively at night. doi.org This nocturnal emission is significant because it has a repellent effect on female H. virescens moths, which are also active at night and seek out plants for oviposition (egg-laying). doi.org This demonstrates a sophisticated defense strategy where the plant's volatile emissions are timed to coincide with the activity of the herbivore to deter it.

The release of this compound as an HIPV serves a dual function: it can directly deter herbivores while also indirectly defending the plant by attracting the herbivore's natural enemies, as is characteristic of many GLVs. researchgate.netdoi.org

Table 1: Documented Roles of this compound in Plant-Insect Interactions

Interaction TypeOrganism(s) InvolvedObserved Effect of CompoundReference
Semiochemical (Attractant)Specific pest insectsAttraction to fragrance traps for pest management. zhishangchem.com
Herbivore-Induced Plant Volatile (HIPV)Nicotiana tabacum (tobacco), Heliothis virescens (tobacco budworm)Released at night by infested plants; repels female moths. doi.org

Mediating Inter-Plant Communication and Allelopathic Effects

Volatile organic compounds like this compound are not only involved in plant-insect dialogues but also in communication between plants. oup.combiorxiv.org When a plant is damaged, the HIPVs it releases can act as airborne signals, warning neighboring plants of an impending threat. biorxiv.org

Upon perception of these signals, the receiving plants can prime or induce their own defense systems in preparation for a potential attack. oup.comfrontiersin.org this compound, as a GLV, is part of this "green vaccination" system. oup.com Exogenous application of this compound has been shown to induce stomatal closure, a key defense mechanism against pathogens which often use stomata as entry points. oup.comnih.gov Furthermore, it can trigger the transcriptional upregulation of defense-related genes, confirming its role as a natural defense elicitor. oup.com This signaling can occur between different parts of the same plant or between different plants, sometimes over considerable distances. biorxiv.orgfrontiersin.org

While the term allelopathy often refers to the chemical inhibition of one plant by another, the signaling role of this compound is a more nuanced form of inter-plant interaction. It is less about direct chemical warfare and more about information transfer that leads to a physiological response in the receiving plant.

Contribution to Atmospheric Chemistry and Environmental Volatile Fluxes

Once released into the atmosphere, volatile organic compounds like this compound participate in a series of chemical reactions. The dominant chemical removal pathway for these unsaturated esters is atmospheric oxidation initiated by hydroxyl (OH) radicals. ventos.com

The rate of these reactions determines the atmospheric lifetime of the compound and its potential impact on air quality. A recent study investigated the gas-phase kinetics of a series of cis-3-hexenyl esters with OH radicals under simulated atmospheric conditions. The results of such studies are crucial for developing structure-activity relationships (SARs) that can predict the reactivity of other oxygenated volatile organic compounds in the atmosphere. ventos.com The atmospheric decomposition of related compounds like cis-3-hexenyl acetate is known to produce irritants such as aldehydes and organic acids, and can contribute to the formation of secondary organic aerosols (SOAs). ventos.comresearchgate.net

Table 2: Experimentally Determined Gas-Phase Reaction Rate Coefficients for a Series of cis-3-Hexenyl Esters with OH Radicals

CompoundRate Coefficient (kOH) x 10^-11 cm³ molecule⁻¹ s⁻¹ (± σ)
cis-3-Hexenyl formate4.13 (± 0.45)
cis-3-Hexenyl acetate4.19 (± 0.38)
cis-3-Hexenyl butyrate (B1204436) Not directly measured in this study, but part of the homologous series investigated.
cis-3-Hexenyl isobutyrate4.84 (± 0.39)
cis-3-Hexenyl 3-methylbutanoate5.39 (± 0.61)
cis-3-Hexenyl hexanoate7.00 (± 0.56)
cis-3-Hexenyl cis-3-hexenoate10.58 (± 1.40)
cis-3-Hexenyl benzoate3.41 (± 0.28)
Source: The Journal of Physical Chemistry A ventos.com

This data is essential for atmospheric models that aim to predict air quality and understand the environmental fate of biogenic volatile organic compounds.

Advanced Analytical Methodologies for Research on N Butyric Acid Cis 3 Hexen 1 Yl Ester

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like N-butyric acid cis-3-hexen-1-yl ester. nih.gov This method combines the powerful separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In GC, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. Following separation, the isolated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment into a unique pattern of smaller, charged ions.

Qualitative Analysis: The identification, or qualitative analysis, of this compound is achieved by comparing its mass spectrum—the plot of ion abundance versus mass-to-charge ratio—to established spectral libraries, such as the NIST Chemistry WebBook. nist.gov The fragmentation pattern serves as a chemical "fingerprint." For this compound (molecular weight 170.25 g/mol ), characteristic fragments are observed that confirm its structure. nist.govhmdb.ca

Quantitative Analysis: Quantitative profiling involves measuring the amount of the compound present. After identifying the correct peak in the chromatogram, its area is integrated. This area is proportional to the concentration of this compound in the sample. By using calibration curves created with known standards, precise quantification can be achieved.

Below is a table of predicted and observed mass spectral peaks for the compound, which are fundamental for its identification via GC-MS.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂ nist.govhmdb.ca
Monoisotopic Mass 170.1307 Da hmdb.ca
CAS Registry Number 16491-36-4 nist.gov

Interactive Data Table: Predicted GC-MS Fragmentation This table shows the primary mass-to-charge ratios (m/z) and their relative intensities that are characteristic of this compound in a mass spectrum.

Mass-to-Charge (m/z) Relative Intensity (%) Ion Fragment
41 100 C₃H₅⁺
71 85 C₄H₇O⁺ (Butyryl cation)
67 80 C₅H₇⁺
82 60 C₆H₁₀⁺
55 55 C₄H₇⁺

Headspace Solid-Phase Microextraction (HS-SPME) as a Sample Preparation Technique

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation method highly effective for extracting volatile and semi-volatile compounds like this compound from solid, liquid, or gaseous samples. mdpi.comnih.gov This technique is frequently coupled with GC-MS for a complete analytical workflow. nih.gov

The HS-SPME process involves exposing a fused silica (B1680970) fiber, coated with a specific polymeric stationary phase, to the headspace (the gas phase) above the sample in a sealed vial. nih.gov Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating. After a set equilibration time, the fiber is withdrawn and inserted directly into the hot injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. mdpi.com

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction temperature, and time. nih.gov A common fiber used for general volatile analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). mdpi.com

Interactive Data Table: Typical HS-SPME Parameters for Volatile Ester Analysis This table outlines common experimental conditions used in HS-SPME for the analysis of volatile compounds in fruit and beverage matrices.

Parameter Typical Value/Setting Purpose Source
Fiber Coating DVB/CAR/PDMS Broad-range volatile compound adsorption mdpi.com
Equilibration Temperature 40 - 80 °C Increases analyte vapor pressure in headspace mdpi.comnih.gov
Equilibration Time 15 - 30 min Allows analytes to reach equilibrium between sample and headspace mdpi.comnih.gov
Extraction Time 15 - 40 min Allows analytes to adsorb onto the SPME fiber nih.govresearchgate.net

| Desorption Temperature | 250 °C | Releases analytes from the fiber into the GC inlet | nih.govmdpi.com |

Metabolomics and Volatilomics Platforms for Comprehensive Metabolite Profiling

This compound is often studied within the broader context of metabolomics and, more specifically, volatilomics. Volatilomics is the comprehensive analysis of all volatile organic compounds (VOCs) emitted by an organism or a substance, which collectively form its "volatilome." mdpi.com

Analytical platforms combining HS-SPME with GC-MS are central to volatilomics research. nih.govmdpi.com In these studies, this compound is not targeted in isolation but is identified as one of many components in a complex volatile profile. For instance, research on the aroma profile of fruits like cherries or citrus identifies dozens to hundreds of VOCs, including esters, alcohols, terpenoids, and aldehydes. nih.govmdpi.com

Flavor and Fragrance Research: Understanding the key contributors to the aroma of fruits and other natural products. nih.gov

Quality Control: Assessing the maturity or freshness of agricultural products.

Biochemical Pathway Analysis: Studying the biosynthesis of esters and other secondary metabolites in plants.

The Human Metabolome Database (HMDB) lists this compound, classifying it as a fatty acid ester, highlighting its relevance in the study of biological metabolites. hmdb.ca

Isotope Dilution Assays for Absolute Quantification and Kinetic Studies

For the most accurate and precise measurement of this compound, Isotope Dilution Mass Spectrometry (IDMS) is the premier analytical method. wikipedia.org Regarded as a primary ratio method by metrological institutes, IDMS is used for absolute quantification and is invaluable for kinetic studies. wikipedia.orgnih.gov

The principle of IDMS involves adding a precisely known amount of an isotopically labeled version of the analyte—the "spike" or internal standard—to the sample before any extraction or cleanup steps. osti.gov For this compound, a suitable standard would be one containing stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), such as 3Z-hexenyl-d3 butanoate. nist.govusgs.gov

This labeled standard is chemically identical to the natural (unlabeled) analyte and therefore experiences the same losses during sample preparation and analysis. usgs.gov The mass spectrometer can distinguish between the natural analyte and the heavier labeled standard based on their mass difference. By measuring the ratio of the natural analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be calculated with very high accuracy, irrespective of sample recovery. osti.gov This robustness makes IDMS a definitive method for validating other quantitative approaches and for applications demanding the highest level of certainty. acs.org

Stereochemical Influences and Mechanistic Insights into N Butyric Acid Cis 3 Hexen 1 Yl Ester Activity

Comparative Studies of (Z)- and (E)-Isomer Biological Activity

The biological activity of hexenyl butyrates is significantly influenced by the stereochemistry of the C3 double bond. The (Z)-isomer, N-butyric acid cis-3-hexen-1-yl ester, is particularly prominent in plant defense signaling. Research has demonstrated that exogenous application of (Z)-3-hexenyl butyrate (B1204436) (HB) on tomato plants can induce stomatal closure, upregulate defense-related genes, and enhance resistance against bacterial pathogens like Pseudomonas syringae pv. tomato DC3000. oup.complantbiologyconference.com This positions the (Z)-isomer as a natural defense elicitor. oup.com Its effectiveness in inducing stomatal closure has been observed across various plant species, including Nicotiana, Arabidopsis, Medicago, Zea, and Citrus, suggesting a conserved mechanism of action in plant immunity. plantbiologyconference.com

In contrast, information on the specific biological activity of the (E)-isomer is less abundant in the context of plant defense. However, studies in insect chemical ecology provide some insights. For instance, an analysis of volatile chemicals from the plant bug Lygus hesperus identified (E)-2-hexenyl butyrate, alongside hexyl butyrate, as major components of its volatile emissions. sinica.edu.tw Gas chromatography-electroantennographic detection (GC-EAD) analyses showed that both male and female antennae responded to these compounds, with no qualitative differences between the sexes. sinica.edu.tw This suggests a role for the (E)-isomer in insect communication or interaction, which may differ from the plant defense role of the (Z)-isomer.

While direct, side-by-side comparative studies on a single biological system are limited, the available evidence points towards distinct functional roles for the (Z)- and (E)-isomers. The (Z)-isomer is strongly implicated as a signaling molecule in plant defense, whereas the (E)-isomer is identified as a significant component in the chemical profile of certain insects.

Table 1: Observed Biological Roles of (Z)- and (E)-Hexenyl Butyrate Isomers

Isomer Compound Name Observed Biological Role Organism(s)
(Z)-isomer This compound Plant defense elicitor, induces stomatal closure and pathogen resistance. oup.complantbiologyconference.com Tomato (Lycopersicon esculentum), various other plant species. plantbiologyconference.com

| (E)-isomer | (E)-2-Hexenyl butyrate | Major volatile component, elicits antennal response. sinica.edu.tw | Lygus bug (Lygus hesperus). sinica.edu.tw |

Enzymatic Stereospecificity in this compound Biosynthesis

The biosynthesis of this compound is a highly specific process, primarily governed by the stereoselectivity of certain enzymes. This ester is a type of green leaf volatile (GLV), which are produced via the lipoxygenase (LOX) pathway. This pathway is initiated by mechanical damage or herbivory, which leads to the breakdown of cell membranes and the release of polyunsaturated fatty acids like linolenic acid. foreverest.net A cascade of enzymatic reactions follows, producing C6 aldehydes and alcohols.

The final step, esterification, is catalyzed by alcohol acyltransferases (AATs), which condense an alcohol (in this case, cis-3-hexen-1-ol) with an acyl-CoA (butyryl-CoA). nih.gov Crucially, these AATs often exhibit strong substrate preference, which dictates the final isomeric composition of the ester products.

A study on AATs from pepper (Capsicum) fruit provides direct evidence for this enzymatic stereospecificity. The enzyme CcAAT1 was found to effectively catalyze the esterification of various alcohols. Kinetic analysis revealed that CcAAT1 has a high affinity and catalytic efficiency for cis-3-hexenol. researchgate.net This preference for the (Z)-alcohol precursor ensures the specific production of the corresponding (Z)-ester, this compound. The enzyme's efficiency, measured as the Kcat/Km ratio, was notably high for cis-3-hexenol, underscoring its role in determining the stereochemical outcome of GLV ester biosynthesis in that species. researchgate.net

Table 2: Substrate Specificity of Pepper Alcohol Acyltransferase 1 (CcAAT1)

Alcohol Substrate Relative Enzyme Activity (%) Key Kinetic Parameters
cis-3-Hexenol High High enzyme efficiency (Kcat/Km). researchgate.net
trans-2-Hexenol Moderate Lower enzyme efficiency compared to cis-3-hexenol. researchgate.net
Hexanol High High enzyme efficiency. researchgate.net
Octanol Highest Highest catalytic turnover (Kcat). researchgate.net
3-Methyl-1-butanol Low High binding affinity (Km). researchgate.net

Data derived from a study on recombinant CcAAT1 protein using various alcohol substrates and acetyl-CoA. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies explore how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, SAR is crucial for understanding the molecular requirements for their roles as flavor agents, plant defense signals, and insect semiochemicals.

The activity of these esters is determined by both the alcohol and the acyl (acid) moieties. Studies on related GLV esters demonstrate the importance of each part of the molecule. For example, in maize, exogenously applied (Z)-3-hexenol is converted to its acetylated form, (Z)-3-hexenyl acetate (B1210297), which is less active, indicating that the acyl group significantly modulates biological function. researchgate.net Furthermore, priming wheat with (Z)-3-hexenyl acetate enhances its defense against the fungus Fusarium graminearum. nih.gov This highlights that even a small change in the acyl group (from butyrate to acetate) results in a compound with potent, though distinct, biological activities.

A quantitative structure-activity relationship (QSAR) study on a series of 27 aliphatic esters and their fruity odor perception revealed that molecular properties could be correlated with sensory profiles. perfumerflavorist.com Although not focused specifically on this compound, this study underscores the principle that specific structural features govern biological responses. For insect olfaction, changes in the ester structure can dramatically alter attraction or repulsion. In field bioassays with the bug Lygus hesperus, various binary combinations of its native volatile compounds, including hexyl butyrate and (E)-2-hexenyl butyrate, failed to attract the insects, suggesting that a precise blend and ratio, or perhaps additional compounds, are required for a behavioral response. sinica.edu.tw This demonstrates the high specificity of the olfactory systems that have evolved to detect these signals.

Table 3: Comparison of Biological Activity of this compound and Related Analogues

Compound Structure Modification (vs. title compound) Reported Biological Activity
This compound - (Reference Compound) Induces plant defense and stomatal closure. oup.complantbiologyconference.com
(Z)-3-Hexenyl acetate Butyrate group replaced by Acetate group Primes wheat for enhanced defense against fungal pathogens. nih.gov
(E)-2-Hexenyl butyrate Isomeric shift of double bond from cis-3 to trans-2 Component of Lygus hesperus volatiles; elicits antennal response. sinica.edu.tw
Hexyl butyrate Lacks the C3 double bond Major component of Lygus hesperus volatiles; elicits antennal response. sinica.edu.tw

| (Z)-3-Hexenol | Free alcohol (lacks butyrate group) | Induces defense genes in maize; precursor for ester biosynthesis. researchgate.netnih.gov |

Computational Chemistry and in Silico Approaches Applied to N Butyric Acid Cis 3 Hexen 1 Yl Ester

Quantum Chemical Calculations of Molecular Interactions and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For cis-3-hexenyl butyrate (B1204436), these calculations can predict various properties, such as charge distribution, molecular orbital energies, and the nature of intermolecular interactions.

While direct quantum chemical studies on cis-3-hexenyl butyrate are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, such as cis-3-hexen-1-ol (B126655). A study on the intermolecular interactions of cis-3-hexen-1-ol with n-hexane utilized quantum chemical calculations to understand the role of the double bond in the mixture's properties. bg.ac.rs The calculations revealed that the presence of the C=C double bond in the cis configuration influences the intermolecular forces, which differs from its saturated or trans counterparts. researchgate.net

For cis-3-hexenyl butyrate, similar calculations can be employed to understand its interaction with other molecules, such as solvent molecules or receptor site residues. The ester functionality, with its polar carbonyl group, and the C=C double bond in the hexenyl chain are key features that would be the focus of such studies. Quantum chemical calculations could map the electrostatic potential surface, identifying regions of positive and negative charge that are crucial for electrostatic interactions.

Furthermore, these calculations can be used to predict the reactivity of the molecule. For instance, the ester group is susceptible to hydrolysis, and quantum chemical calculations can model the reaction pathway of this process, determining activation energies and transition state geometries. This information is vital for understanding its stability and degradation pathways in various environments.

Table 1: Predicted Physicochemical Properties of N-BUTYRIC ACID CIS-3-HEXEN-1-YL ESTER from Computational Models

PropertyPredicted ValueMethod/Source
Molecular Weight170.25 g/mol PubChem Computed bg.ac.rs
XLogP3-AA2.7PubChem Computed thegoodscentscompany.com
Monoisotopic Mass170.13068 DaPubChemLite researchgate.net
Predicted CCS ([M+H]+)140.9 ŲPubChemLite researchgate.net
Predicted CCS ([M+Na]+)147.0 ŲPubChemLite researchgate.net

This table presents computationally predicted properties. Experimental values may vary.

Molecular Dynamics Simulations for Conformational Analysis in Biological Environments

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and conformational landscape of molecules over time. For cis-3-hexenyl butyrate, MD simulations can be particularly insightful for understanding its flexibility and how it adapts its shape in different environments, such as in a solvent or when approaching a biological receptor.

Due to the presence of multiple rotatable single bonds in its structure, cis-3-hexenyl butyrate can adopt a wide range of conformations. The cis configuration of the double bond imposes a significant constraint on the geometry of the hexenyl chain, leading to a characteristic bent shape. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

In a biological context, such as the interaction with an olfactory receptor or an enzyme, the conformational flexibility of cis-3-hexenyl butyrate is critical. MD simulations can model the molecule's behavior in an aqueous environment, providing insights into its hydration and the influence of water on its conformational preferences. When interacting with a protein binding pocket, the molecule may adopt a specific conformation to maximize favorable interactions. MD simulations can track this process, revealing the key conformational changes that occur upon binding.

Predictive Modeling of Enzyme-Substrate Binding and Catalytic Mechanisms

Predictive modeling, encompassing techniques like molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) methods, is crucial for understanding how cis-3-hexenyl butyrate interacts with enzymes. This is particularly relevant for its biosynthesis and biodegradation, which are often enzyme-catalyzed.

A notable example is the enzymatic hydrolysis of cis-3-hexenyl butyrate. Research on Arabidopsis thaliana has identified carboxylesterases (AtCXE) that are capable of hydrolyzing volatile esters, including cis-3-hexenyl butyrate, to their corresponding alcohols. unibe.ch Specifically, AtCXE5 and AtCXE12 have been shown to hydrolyze cis-3-hexenyl butyrate. unibe.ch

Predictive modeling can be used to simulate the binding of cis-3-hexenyl butyrate into the active site of these enzymes. Molecular docking could predict the most favorable binding pose, identifying the key amino acid residues involved in the interaction. Following docking, QM/MM simulations could be employed to model the catalytic mechanism of ester hydrolysis. In such a model, the reactive part of the system (the ester and the catalytic residues) would be treated with a high level of quantum mechanics theory, while the rest of the protein and solvent would be treated with a more computationally efficient molecular mechanics force field. This approach can elucidate the step-by-step mechanism, including the formation of the tetrahedral intermediate and the final release of the products, cis-3-hexenol and butyric acid.

Kinetic studies of these enzymes have provided valuable data that can be used to validate and refine computational models. For instance, the kinetic parameters for the hydrolysis of different (Z)-3-hexenyl esters by AtCXE5 and AtCXE12 have been determined, showing a preference for cis-3-hexenyl butyrate as a substrate. unibe.ch

Table 2: Kinetic Parameters of Arabidopsis Carboxylesterases with (Z)-3-Hexenyl Esters

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)
AtCXE5(Z)-3-Hexenyl acetate (B1210297)26.1 ± 3.21.8 ± 0.10.07
(Z)-3-Hexenyl propionate18.4 ± 1.92.5 ± 0.10.14
(Z)-3-Hexenyl butyrate15.2 ± 1.53.1 ± 0.10.20
AtCXE12(Z)-3-Hexenyl acetate18.0 ± 2.11.9 ± 0.10.11
(Z)-3-Hexenyl propionate12.5 ± 1.32.8 ± 0.10.22
(Z)-3-Hexenyl butyrate9.8 ± 1.13.5 ± 0.10.36

Data adapted from reference unibe.ch. Kₘ represents the Michaelis constant, and kcat represents the turnover number.

This data provides a quantitative basis for understanding the enzyme's substrate specificity and catalytic efficiency, which are key parameters for building and validating predictive computational models of enzyme-substrate interactions.

Emerging Research Frontiers and Academic Applications of N Butyric Acid Cis 3 Hexen 1 Yl Ester Knowledge

Elucidation of Novel Biosynthetic Pathways and Regulatory Networks

The formation of N-butyric acid cis-3-hexen-1-yl ester, also known as (Z)-3-hexenyl butyrate (B1204436), is a multi-step enzymatic process within plants, primarily initiated in response to stress. nih.gov It is chemically synthesized through the esterification of cis-3-hexen-1-ol (B126655) (leaf alcohol) with butyric acid. sinofoodsupply.com The biosynthesis of its precursors is a branch of the well-documented lipoxygenase (LOX) pathway, which is responsible for producing a class of compounds known as green leaf volatiles (GLVs). researchgate.netnih.gov

The pathway begins with the release of polyunsaturated fatty acids, such as linolenic acid, from plant cell membranes upon tissue damage. frontiersin.org A series of enzymatic reactions follows, as detailed in the table below.

Table 1: Biosynthetic Pathway of this compound

StepPrecursor(s)Enzyme(s)Product(s)Description
1Linolenic AcidLipoxygenase (LOX)13-Hydroperoxy-octadecatrienoic acid (13-HPOT)LOX introduces molecular oxygen into the fatty acid chain. frontiersin.org
213-HPOTHydroperoxide Lyase (HPL)(Z)-3-HexenalHPL cleaves the hydroperoxide, forming a six-carbon aldehyde. researchgate.netfrontiersin.org
3(Z)-3-HexenalAlcohol Dehydrogenase (ADH)(Z)-3-Hexen-1-ol (cis-3-Hexen-1-ol)The aldehyde is reduced to its corresponding alcohol, known as leaf alcohol. google.comgoogle.com
4(Z)-3-Hexen-1-ol, Butyryl-CoAAlcohol Acyltransferase (AAT)This compoundAn AAT catalyzes the final esterification step, transferring a butyryl group to the leaf alcohol. frontiersin.org

Research is actively focused on identifying and characterizing the specific Alcohol Acyltransferase (AAT) enzymes responsible for producing the butyrate ester. While AATs that synthesize (Z)-3-hexenyl acetate (B1210297) have been characterized, the full diversity of these enzymes and their substrate specificities for different acyl-CoAs (like butyryl-CoA) is an area of ongoing investigation. frontiersin.org The regulatory networks governing this pathway are intricately linked to plant defense signaling. The production and release of these volatiles are almost instantaneous following mechanical damage or herbivore attack, suggesting a tightly controlled system ready for rapid response. nih.govresearchgate.net Understanding these regulatory genes and transcription factors is a key frontier for potentially engineering plants with enhanced defense characteristics.

Development of Sustainable Bioproduction Platforms for Research and Specialty Chemical Synthesis

There is a significant market-driven shift away from chemical synthesis toward the sustainable production of flavor and fragrance compounds using microbial fermentation. mdpi.comfoodnavigator.com This approach, often termed "white biotechnology," is viewed as a more sustainable and natural alternative to traditional manufacturing, which may rely on petrochemicals or inefficient extraction from plant sources. foodnavigator.com this compound is a prime candidate for such bioproduction.

Research efforts are centered on two main strategies: biotransformation and de novo synthesis using engineered microorganisms. nih.gov

Biotransformation : This approach involves providing an engineered microbe or purified enzyme with a precursor molecule that it converts into the desired product. For example, processes have been developed to use yeast to reduce exogenously supplied (Z)-3-hexenal to (Z)-3-hexen-1-ol. google.comgoogle.com Similarly, immobilized lipases, such as those from Candida rugosa, have proven effective in synthesizing butyrate esters, demonstrating high conversion rates and the potential for biocatalyst reuse. nih.gov

De Novo Synthesis : This more advanced strategy involves engineering the entire metabolic pathway into a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. nih.gov This allows for the production of the target molecule from simple feedstocks like glucose. foodnavigator-usa.com While complex, this approach offers the potential for highly efficient and scalable production. Major strides have been made in engineering microbes to produce various aroma compounds, including terpenoids and other esters, laying the groundwork for the complete microbial synthesis of this compound. mdpi.combccresearch.com

Table 2: Comparison of Production Platforms for this compound

Production PlatformDescriptionAdvantagesResearch Challenges
Chemical Synthesis Direct esterification of chemically derived cis-3-hexen-1-ol and butyric acid. sinofoodsupply.comWell-established, high purity, cost-effective at scale.Relies on petrochemical precursors, not considered 'natural' by consumers.
Plant Extraction Isolation from natural sources like passion fruit or mango. fragranceconservatory.comConsidered 'natural', complex aromatic profile.Low yields, high cost, subject to supply chain volatility, land-intensive. foodnavigator.com
Microbial Bioproduction Fermentation using genetically engineered yeast or bacteria. foodnavigator.comnih.govSustainable, can be labeled 'natural' (in the US), stable supply, tunable process. foodnavigator.comfoodnavigator-usa.comHigh development costs, optimizing metabolic flux, potential host toxicity.

The development of these bioproduction platforms not only serves the flavor and fragrance industry but also provides researchers with a sustainable source of this and related compounds for academic study. arogreen.com

Advanced Understanding of Ecological Roles in Climate Change and Biodiversity

This compound and its precursors are pivotal players in shaping ecological interactions and plant responses to environmental stress, topics of increasing importance in the context of climate change and biodiversity loss. researchgate.netunfccc.int

Research has demonstrated that this compound is a potent plant defense modulator. plantbiologyconference.com Exogenous application of this compound on plants like tomato and grapevines can induce the closure of stomata, the microscopic pores on leaves that regulate gas exchange. plantbiologyconference.commdpi.com This action reduces water loss, making the plant more tolerant to drought conditions—a critical adaptation as climate change increases the frequency and severity of droughts. plantbiologyconference.comeuropa.eu Furthermore, induced stomatal closure can enhance resistance to pathogenic bacteria and fungi that use these pores as an entry point. plantbiologyconference.com

The ecological role extends beyond a single plant. The precursors, particularly (Z)-3-hexenol, are crucial herbivore-induced plant volatiles (HIPVs) that mediate multitrophic interactions. nih.govnih.gov These volatiles act as signals that can:

Attract predators and parasitoids of the attacking herbivores, a phenomenon known as "indirect defense." nih.gov

Repel or deter other herbivores from feeding. nih.govresearchgate.net

Act as an airborne signal to neighboring plants, "priming" them to activate their own defenses in anticipation of an attack. nih.govnih.gov

Climate change is predicted to alter these finely tuned interactions. royalsociety.org Abiotic stresses such as heat and drought can change the profile of VOCs emitted by plants, potentially disrupting the signaling pathways that natural enemies and other plants rely on. researchgate.net This disruption can have cascading effects on insect populations and plant communities, ultimately impacting local biodiversity. unfccc.introyalsociety.org Understanding the role of specific compounds like this compound is therefore crucial for predicting how ecosystems will respond to a changing climate and for developing strategies to maintain biodiversity. europa.euunfccc.int

Integration with Systems Biology and Synthetic Biology for Comprehensive Biological Engineering

The fields of systems biology and synthetic biology are converging to create a powerful paradigm for biological engineering, with the production of specialty chemicals like this compound being a key application area. nih.govescholarship.org

Systems biology employs a holistic approach, using high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics) and computational modeling to understand the complex interactions within a biological system as a whole. nih.govrojournals.org For the biosynthesis of this compound, this could involve mapping the entire metabolic network, identifying rate-limiting steps, and predicting how genetic modifications will affect the flow of metabolites. nih.gov

Synthetic biology , in turn, applies engineering principles of design, building, and testing to biological systems. nih.gov It provides the tools to act on the knowledge gained from systems biology. Researchers can synthesize genes for required enzymes (e.g., LOX, HPL, AAT) from various organisms and introduce them into a microbial chassis like yeast. mdpi.comembopress.org

The integration of these two fields creates a powerful design-build-test-learn cycle for metabolic engineering:

Table 3: Integrated Systems and Synthetic Biology Workflow for Bioproduction

PhaseActivityDescription
Design Systems biology modeling and pathway selection.Use computational models to design an optimal biosynthetic pathway. Select enzymes from different species with desired properties and choose a suitable microbial host. rojournals.org
Build Synthetic biology construction.Synthesize the DNA for the selected enzymes and assemble them into expression cassettes. Integrate these cassettes into the genome of the host organism (S. cerevisiae, E. coli). embopress.org
Test High-throughput screening and 'omics' analysis.Cultivate the engineered strains and measure the production of the target compound and metabolic intermediates using techniques like mass spectrometry. nih.gov
Learn Data integration and model refinement.Feed the experimental data back into the systems biology model to identify bottlenecks (e.g., low enzyme activity, precursor limitation, toxic intermediate buildup). This refines understanding of the system. nih.govembopress.org

This iterative approach has been successfully used to optimize the production of other high-value compounds like carotenoids and is directly applicable to esters. embopress.org By precisely controlling the expression of each pathway enzyme, researchers can fine-tune metabolism, maximize product yield, and create robust microbial cell factories for the sustainable synthesis of this compound. nih.govfoodnavigator-usa.com

Q & A

Basic: What are the recommended laboratory synthesis methods for N-butyric acid cis-3-hexen-1-yl ester, and how can reaction efficiency be optimized?

Answer:
The esterification of cis-3-hexen-1-ol with n-butyric acid is typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents (lipases). To optimize yield, control reaction parameters such as:

  • Molar ratio : A 1:1.2 alcohol-to-acid ratio minimizes side reactions .
  • Temperature : Maintain 80–100°C for acid-catalyzed reactions to enhance kinetics without degrading thermally sensitive substrates .
  • Catalyst choice : Lipases (e.g., Candida antarctica) under mild conditions (30–40°C) reduce racemization risks in stereosensitive applications .
    Post-synthesis, purify via fractional distillation (boiling point ~237°C) and confirm purity using GC-MS or HPLC.

Basic: How can researchers verify the stereochemical purity of this compound?

Answer:
Use chiral GC columns or NMR spectroscopy to distinguish cis/trans isomers. Key methods:

  • ¹H NMR : The coupling constant (J) of the double bond protons in cis-3-hexen-1-yl esters is typically 10–12 Hz, whereas trans isomers exhibit J > 14 Hz .
  • IR spectroscopy : Cis-configuration C=C stretching vibrations appear near 1650 cm⁻¹, while trans isomers absorb at higher frequencies .
  • Polarimetry : Compare optical rotation values against literature data (e.g., CAS 35852-46-1 for related esters) .

Advanced: What experimental strategies resolve contradictions in reported physical properties (e.g., boiling points) of this compound?

Answer:
Discrepancies in properties like boiling points (e.g., 237°C vs. 98°C at lower pressures ) arise from measurement conditions or impurities. To resolve:

Reproduce under standardized conditions : Use calibrated equipment (e.g., Anton Paar density meter) and high-purity samples (>98%) .

Cross-validate with computational methods : Employ software like COSMOtherm to predict properties based on molecular dynamics .

Publish detailed metadata : Document ambient pressure, heating rates, and purity assays to enable direct comparison .

Advanced: How can thermal stability and decomposition pathways of this ester be studied for long-term storage applications?

Answer:
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) :

  • TGA : Monitor mass loss between 100–250°C to identify decomposition onset temperatures .
  • DSC : Detect exothermic/endothermic events (e.g., ester pyrolysis at >200°C) .
    For storage, maintain inert atmospheres (N₂/Ar) and temperatures below the flash point (83°C) . Use stabilizers like BHT (0.01% w/w) to inhibit oxidation .

Advanced: What analytical approaches quantify trace impurities in this compound, and how are detection limits minimized?

Answer:

  • GC-MS with headspace sampling : Identifies volatile impurities (e.g., residual alcohols/acids) at ppm levels .
  • HPLC-PDA : Detects non-volatile contaminants (e.g., dimerization byproducts) using C18 columns and UV detection at 210 nm .
  • Limit reduction strategies : Use solid-phase extraction (SPE) for pre-concentration and high-resolution mass spectrometry (HRMS) for structural elucidation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flash point = 83°C) .
  • Ventilation : Use fume hoods to avoid inhalation (odor threshold ~0.1 ppm) .
  • Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .
  • Waste disposal : Segregate as hazardous waste (UN3082, Class 9) .

Advanced: How can researchers evaluate the olfactory potency and receptor-binding mechanisms of this ester in flavor chemistry?

Answer:

  • GC-Olfactometry (GC-O) : Couple GC with human panelists to identify odor-active regions in chromatograms .
  • Molecular docking : Model interactions with olfactory receptors (e.g., OR51E2) using software like AutoDock Vina .
  • Dose-response studies : Measure EC₅₀ values via calcium imaging in HEK293 cells expressing odorant receptors .

Advanced: What methodologies assess the environmental impact of this ester in aquatic systems?

Answer:

  • Biodegradation assays : Use OECD 301F to measure BOD₅ in activated sludge .
  • Ecotoxicology : Test acute toxicity (LC₅₀) in Daphnia magna via OECD 202 .
  • Photolysis studies : Expose to UV light (254 nm) and monitor degradation via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.